1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea (ChemDiv Catalog ID D341-1469) is a fully synthetic, achiral trisubstituted urea derivative bearing a 4-methoxybenzyl group at N1, a phenyl group at N3, and a pyridin-2-yl substituent at N1. With a molecular formula of C20H19N3O2 and a molecular weight of 333.39 g/mol, it belongs to the broader N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold with documented glucokinase activator and anticancer activities.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B11349273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-25-18-12-10-16(11-13-18)15-23(19-9-5-6-14-21-19)20(24)22-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,24)
InChIKeyLYARMAVUJLTYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea – Trisubstituted Pyridin-2-ylurea for Targeted Screening Library Selection


1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea (ChemDiv Catalog ID D341-1469) is a fully synthetic, achiral trisubstituted urea derivative bearing a 4-methoxybenzyl group at N1, a phenyl group at N3, and a pyridin-2-yl substituent at N1 . With a molecular formula of C20H19N3O2 and a molecular weight of 333.39 g/mol, it belongs to the broader N-aryl-N′-pyridin-2-ylurea chemotype, a scaffold with documented glucokinase activator [1] and anticancer activities [2]. Unlike the majority of literature-characterized N-aryl-N′-pyridin-2-ylureas that possess only two substituents on the urea core, this compound features a fully N1,N1,N3-trisubstituted urea architecture, which alters its hydrogen-bonding capacity, conformational landscape, and physicochemical profile relative to disubstituted analogs [3]. It is commercially available as a screening compound through ChemDiv's catalog.

Why Generic Substitution Fails – Trisubstituted Urea Architecture of 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea Cannot Be Directly Replaced by Disubstituted Analogs


The N-aryl-N′-pyridin-2-ylurea chemical space is dominated by N,N′-disubstituted ureas such as 1-phenyl-3-(pyridin-2-yl)urea (CAS 2327-17-5), which possess two N–H donors and a distinct hydrogen-bonding pattern . The target compound, by contrast, is an N1,N1,N3-trisubstituted urea bearing only one N–H donor at the N3 position (from the phenylurea moiety), while the N1 nitrogen is fully substituted with both 4-methoxybenzyl and pyridin-2-yl groups . This fundamental difference in urea substitution state directly impacts H-bond donor/acceptor stoichiometry—a critical determinant of molecular recognition at biological targets [1]. Furthermore, the 4-methoxybenzyl substituent introduces a flexible benzyl ether linkage not present in simple N-phenyl-N′-pyridin-2-ylurea analogs, modulating lipophilicity (computed logP 4.26 vs. ~2.87 for the unsubstituted parent) and potentially altering membrane partitioning and target engagement profiles . These structural distinctions mean that disubstituted N-aryl-N′-pyridin-2-ylureas cannot serve as direct functional surrogates in assays or structure–activity relationship (SAR) campaigns involving the trisubstituted scaffold.

Quantitative Evidence Guide – Comparator-Based Differentiation Data for 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea


Hydrogen-Bond Donor Reduction: Trisubstituted vs. Disubstituted Urea Physicochemical Head-to-Head Comparison

The target compound is a trisubstituted urea with only one hydrogen-bond donor (HBD), compared to two HBDs in the commonly used disubstituted analog 1-phenyl-3-(pyridin-2-yl)urea (CAS 2327-17-5). Reduced HBD count is generally associated with improved passive membrane permeability according to Lipinski's and Veber's rules . The target compound also possesses a markedly higher computed logP (4.26 vs. 2.87), lower topological polar surface area (40.47 vs. ~54.02 Ų), and one additional H-bond acceptor (4 vs. 3), reflecting the electronic contribution of the 4-methoxybenzyl ether oxygen .

Medicinal Chemistry Physicochemical Profiling Drug Design

Glucokinase Activator Class-Level Evidence: N-Aryl-N′-Pyridin-2-ylurea Scaffold Demonstrates Statistically Significant Glucose Reduction

Semenov et al. (2018) reported that a series of previously undescribed N-aryl-N′-pyridin-2-ylureas, synthesized via reaction of 2-aminopyridines with benzoyl azides, exhibited statistically significant glucokinase (GK) activation in vitro [1]. This chemotype forms the foundational scaffold upon which the target compound's trisubstituted architecture is built. The GK activation EC50 for structurally related pyridin-2-ylureas in the BindingDB database ranges from 40 nM (CHEMBL4529989, a highly optimized analog [2]) to 930 nM (a simpler 2-pyridylurea derivative [3]), establishing that pyridin-2-ylurea-containing compounds can engage the glucokinase allosteric site with nanomolar to low-micromolar potency. The target compound's 4-methoxybenzyl substituent at N1 may provide additional hydrophobic contacts in the allosteric pocket, as suggested by the enhanced glucokinase activation observed with aryloxy-substituted pyridin-2-ylurea analogs [2].

Metabolic Disease Glucokinase Activation Type 2 Diabetes

Anticancer Pyridine-Urea Scaffold Class Potency: Reference Compound 8e Achieves Sub-Micromolar MCF-7 Activity with VEGFR-2 Inhibition

The pyridine-urea chemotype has demonstrated validated anticancer activity. El-Naggar et al. (2018) reported that compound 8e, a pyridine-urea derivative, inhibited MCF-7 breast cancer cell proliferation with an IC50 of 0.22 µM (48 h) and 0.11 µM (72 h), outperforming doxorubicin (IC50 = 1.93 µM) [1]. Compound 8e also inhibited VEGFR-2 kinase with an IC50 of 3.93 ± 0.73 µM [2]. In a structurally related N-aryl-N′-arylmethylurea series, Hou et al. (2021) demonstrated that the benzyl-urea scaffold (structurally analogous to the target compound's 4-methoxybenzyl-urea motif) yielded compounds with IC50 values below 3 µM against MCF-7 and PC3 cell lines, with minimal toxicity toward normal hepatocyte HL7702 cells . The target compound combines the pyridin-2-ylurea pharmacophore with the N-arylmethyl substitution pattern shown to be productive in these studies.

Oncology VEGFR-2 Inhibition Antiproliferative Agents

4-Methoxy Substitution SAR: Quantitative Potency Enhancement of the Methoxyaryl Motif in Urea-Based Bioactive Compounds

In a systematic SAR study of N-phenyl-N′-substituted urea derivatives evaluated for ROCK kinase-related activity (US20130303551 / PMC3807058), compound 3 bearing a 4-MeO substituent on the N-phenyl ring exhibited an EC50 of 0.12 ± 0.01 µM, representing a 5.3-fold potency improvement over the unsubstituted parent (compound 2, EC50 = 0.64 ± 0.07 µM) [1]. Extending the alkoxy chain to 4-MeOCH2CH2O (compound 15) further improved potency to EC50 = 0.06 ± 0.02 µM, suggesting that the oxygen atom in the para-alkoxy substituent contributes favorable binding interactions [1]. The target compound retains a 4-methoxy group, albeit positioned on a benzyl rather than a phenyl ring, providing a structurally analogous electron-donating group that may similarly enhance target binding affinity relative to des-methoxy analogs.

Structure-Activity Relationship Kinase Inhibition Lead Optimization

Trisubstituted Urea H-Bonding Fingerprint Differentiates Target Compound from Disubstituted Ureas in Protein Binding Contexts

Detailed IR spectroscopic analysis by Volfová et al. (2025) demonstrated that trisubstituted ureas exhibit fundamentally different hydrogen-bonding states compared to N,N′-disubstituted ureas [1]. In disubstituted ureas, both N–H groups are available as H-bond donors, enabling bidentate H-bonding motifs commonly observed in kinase inhibitor–kinase co-crystal structures. In trisubstituted ureas such as the target compound, only one N–H donor remains, while the urea carbonyl becomes a comparatively stronger H-bond acceptor due to altered electron density distribution [1]. Additionally, conformational studies of trisubstituted ureas containing aryl groups reveal that steric interactions between N-substituents can restrict rotation around the urea C–N bonds, pre-organizing the molecule into specific conformer populations that differ from the more flexible disubstituted analogs [2]. This altered H-bonding fingerprint and conformational restriction may translate into distinct target selectivity profiles when screened against panels of H-bond-dependent protein targets.

Structural Biology Hydrogen Bonding Molecular Recognition

Recommended Application Scenarios for 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea Based on Quantitative Evidence


Screening Library Diversification for Glucokinase Allosteric Activator Discovery

The target compound is rationally suited for inclusion in diversity-oriented screening libraries targeting the glucokinase allosteric site. The N-aryl-N′-pyridin-2-ylurea chemotype has established glucokinase activator activity with EC50 values ranging from 40 to 930 nM [1]. The trisubstituted urea architecture with a 4-methoxybenzyl group at N1 provides a substitution pattern not represented in the Semenov et al. (2018) series, potentially accessing distinct sub-pockets within the GK allosteric site [2]. Its reduced H-bond donor count (1 HBD) relative to disubstituted GK activators may also alter binding kinetics and residence time, parameters that differentiate clinical-stage GK activators.

Kinase Inhibitor Hit Identification Leveraging Pyridine-Urea Pharmacophore with Differentiated H-Bonding Profile

Pyridine-urea derivatives have demonstrated VEGFR-2 inhibition (IC50 = 3.93 µM for representative compound 8e) and antiproliferative activity across multiple cancer cell lines [3]. The target compound offers a differentiated H-bonding profile—one N–H donor vs. two for typical diarylurea kinase inhibitors such as sorafenib—which may reduce off-target interactions with kinases that require bidentate urea H-bonding for binding [4]. This property makes the compound a valuable chemotype for screening campaigns that aim to identify kinase inhibitors with improved selectivity profiles.

Fragment-Based or Structure-Based Drug Design Starting Point with Crystallographic Amenability

The pyridin-2-yl moiety is a well-precedented metal-coordinating and H-bond-accepting group that facilitates co-crystallization with target proteins, as evidenced by PDB structures of related pyridinyl-urea ligands bound to galactokinase 1 (PDB 6Q90) [5]. The target compound's 4-methoxybenzyl group provides additional electron density for X-ray crystallographic phasing, while the trisubstituted urea core restricts conformational flexibility, a favorable property for obtaining high-resolution ligand-bound structures. This makes the compound suitable as a tool for fragment-based drug discovery or structure-guided optimization campaigns.

Anticancer Polypharmacology Probe Combining Pyridine-Urea and N-Arylmethylurea Motifs

The compound structurally merges two independently validated anticancer urea motifs: the pyridine-urea scaffold (exemplified by compound 8e with MCF-7 IC50 = 0.22 µM, 8.8-fold more potent than doxorubicin [3]) and the N-aryl-N′-arylmethylurea scaffold (compounds 9b/9d with IC50 < 3 µM against MCF-7 and PC3, and minimal HL7702 toxicity ). This hybrid architecture positions the compound as a potential polypharmacology probe capable of simultaneously engaging multiple cancer-relevant targets. Its computed logP of 4.26 and low PSA of 40.47 Ų predict favorable cell permeability, supporting use in cell-based antiproliferative screening cascades .

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